molecular formula C16H21N3O6S B2702128 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-86-1

8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2702128
CAS No.: 941970-86-1
M. Wt: 383.42
InChI Key: CKVGILSCKDWRRQ-UHFFFAOYSA-N
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Description

The compound “8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic core, which is a feature found in many biologically active compounds . The 3,4-dimethoxyphenylsulfonyl group could potentially contribute to the compound’s physicochemical properties and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the compound’s atomic connectivity and three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the sulfonyl group could potentially undergo substitution reactions, and the carbonyl groups in the dione could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and partition coefficient, would be influenced by its molecular structure. For instance, the presence of polar groups like sulfonyl and carbonyl could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study by Ren et al. (2009) focused on the development of N-halamine-coated cotton for antimicrobial and detoxification purposes. The research introduced a new N-halamine precursor that was synthesized and bonded onto cotton fabrics. The chlorinated cotton showed significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7 and was capable of oxidizing chemical mustard simulant to a less toxic derivative, demonstrating its potential in both antimicrobial and detoxification applications (Ren et al., 2009).

Synthesis and Structural Analysis

In the realm of synthetic chemistry, research by Reddy et al. (2001) explored the synthesis of sulfur-containing heterocycles, contributing to the foundational understanding of chemical structures and reactions that include the sulfonyl group as part of the compound's framework (Reddy et al., 2001).

Novel Compounds with Sulfonyl Moiety

Chhakra et al. (2019) reported on the efficient synthesis of novel substituted 1,5-benzothiazepines containing the sulfonyl moiety. This study underscores the versatility of the sulfonyl group in facilitating the creation of compounds with potential therapeutic applications (Chhakra et al., 2019).

Crystallographic Studies

The study of crystal structures is crucial for understanding the physical and chemical properties of compounds. Rohlíček et al. (2010) conducted synchrotron powder diffraction data analysis to determine the crystal structure of a compound related to "8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione", providing insights into its molecular configuration (Rohlíček et al., 2010).

Corrosion Inhibition

In a study focused on the application of green chemistry, Chafiq et al. (2020) investigated the inhibition performance of spirocyclopropane derivatives for the protection of mild steel in acidic environments. Their research highlights the potential of these compounds in industrial applications, particularly in corrosion protection (Chafiq et al., 2020).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S/c1-18-14(20)16(17-15(18)21)6-8-19(9-7-16)26(22,23)11-4-5-12(24-2)13(10-11)25-3/h4-5,10H,6-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVGILSCKDWRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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